molecular formula C12H10N6O2S5 B4576098 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 442537-17-9

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4576098
CAS No.: 442537-17-9
M. Wt: 430.6 g/mol
InChI Key: QORZDQJGESFONX-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining 1,3,4-thiadiazole and 1,3-thiazole rings interconnected via sulfanyl (-S-) linkages, with an acetamide moiety attached to the thiazole ring. The structural complexity arises from its multi-heterocyclic framework, which is often associated with enhanced biological activity due to improved binding affinity and metabolic stability . Such compounds are typically synthesized to target enzyme inhibition or receptor modulation, leveraging their electron-rich sulfur-containing rings for interactions with biological systems.

Properties

IUPAC Name

2-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S5/c19-7(15-9-13-1-3-21-9)5-23-11-17-12(25-18-11)24-6-8(20)16-10-14-2-4-22-10/h1-4H,5-6H2,(H,13,15,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORZDQJGESFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442537-17-9
Record name 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds through condensation reactions, followed by cyclization and sulfonation steps. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are increasingly being explored to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and catalyst presence are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of similar thiazole and thiadiazole derivatives for their cytotoxicity against various cancer cell lines. Notably, compounds containing the thiazole ring showed promising results against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values from 0.48 to 13.50 μM), and ovarian cancer (GI50 values from 0.25 to 5.01 μM) . This suggests that the structural features of the compound contribute to its effectiveness as an anticancer agent.

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. A study on related thiazole derivatives demonstrated strong inhibition against various bacterial strains, indicating potential use as antimicrobial agents . The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity.

Antifungal Activity

In addition to antibacterial properties, compounds similar to 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE have shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The antifungal mechanism often involves disruption of ergosterol biosynthesis in fungal cell membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the thiazole and thiadiazole rings can lead to enhanced potency and selectivity against specific targets. For instance, substituting different functional groups at various positions on the rings has been shown to affect the compound's efficacy and toxicity profiles .

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its analogs:

  • Cytotoxicity Evaluation : A comprehensive evaluation of related compounds revealed significant cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
  • Antimicrobial Screening : Another study focused on synthesizing a series of thiazole derivatives that were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated strong antibacterial effects correlating with specific structural features .
  • Antifungal Testing : Research demonstrated that certain derivatives exhibited moderate to excellent antifungal activities against various fungal strains, suggesting their potential use in treating fungal infections .

Mechanism of Action

The mechanism of action of 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual thiadiazole-thiazole architecture and sulfanyl bridges , differentiating it from simpler analogs. Below is a comparative analysis with key structural and functional analogs:

Table 1: Comparative Analysis of Structural Features and Activities

Compound Name Structural Features Molecular Formula Notable Activities
Target Compound 1,3,4-Thiadiazole core, dual thiazole rings, sulfanyl bridges (Not explicitly provided) Hypothesized: Antimicrobial, antiviral (inferred from structural analogs)
12-Oxo-N-benzylthiazole Single thiazole ring, benzyl substituent C₁₀H₁₀N₂OS Antimicrobial
7-Thiaquinazoline Quinazoline core with sulfur substitution C₈H₅N₃S Antiviral
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine Benzoxazole ring, dimethylamino group C₁₁H₁₃N₂OS Neuroprotective (inferred from structural class)
N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide Thiazolidinone core, chlorophenyl group C₁₁H₁₀ClN₃O₂S Antidiabetic, anti-inflammatory

Key Observations:

Thiadiazole vs.

Sulfanyl Bridges : The dual sulfanyl linkages in the target compound may enhance redox activity and metal chelation compared to single-sulfur analogs like 12-Oxo-N-benzylthiazole .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Compounds with dual sulfur-containing heterocycles (e.g., thiadiazole-thiazole hybrids) disrupt bacterial cell membranes via thiol-disulfide exchange, a mechanism observed in analogs like 12-Oxo-N-benzylthiazole .
  • Enzyme Inhibition: The acetamide group in the target compound may inhibit enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX), similar to N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide’s COX-2 selectivity .
  • Synergistic Effects : The combination of thiadiazole and thiazole rings could amplify bioactivity, as seen in studies where multi-heterocyclic frameworks outperform single-ring analogs in binding assays .

Biological Activity

The compound 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex molecule featuring thiadiazole and thiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N6O2S4C_{12}H_{12}N_6O_2S_4, with a molecular weight of approximately 430.572 g/mol. The presence of multiple sulfur atoms and nitrogen heterocycles suggests potential reactivity and biological interactions.

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activities against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The promising results indicated that certain derivatives exhibited IC50 values as low as 4.37 μM against HepG-2 cells, suggesting significant antiproliferative effects .

The compound may exhibit similar activities due to its structural similarities with other effective thiadiazole compounds. Thiadiazoles have been reported to inhibit key enzymes involved in cancer progression, including dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. A range of studies has documented their efficacy against various bacterial strains. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Additionally, some thiadiazole derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole-containing compounds often correlates with their structural features:

  • Thiadiazole Ring : The presence of the thiadiazole ring is crucial for biological activity due to its ability to interact with various biological targets.
  • Substituents : Variations in substituents on the thiadiazole ring can significantly affect potency and selectivity against specific targets.

Case Study 1: Anticancer Activity Evaluation

A recent study focused on synthesizing a new series of 1,3,4-thiadiazoles and evaluating their anticancer properties using in vitro assays. The most potent compound exhibited an IC50 value of 5.0 μM against breast cancer cell lines, demonstrating that modifications in the thiadiazole structure can enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another investigation assessed a range of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds were effective against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential application of these compounds in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for its characterization?

Methodological Answer: Synthesis typically involves multi-step reactions with thiazole and thiadiazole precursors. A common approach includes refluxing thiazole derivatives with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (e.g., pet-ether) and monitoring via TLC . Characterization requires NMR (¹H/¹³C) to confirm sulfur-linked substituents, mass spectrometry for molecular weight validation, and FT-IR to verify carbonyl and amide functionalities. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. What safety protocols should be followed when handling sulfur-containing intermediates during synthesis?

Methodological Answer: Strict adherence to chemical hygiene plans is mandatory. Use fume hoods for volatile reagents (e.g., chloroacetyl chloride), wear acid-resistant gloves, and employ explosion-proof equipment due to thiol instability. Pre-lab safety exams (100% pass rate) and rigorous waste disposal protocols for sulfur byproducts are essential .

Q. Which statistical experimental design methods are recommended for optimizing reaction yields in heterocyclic synthesis?

Methodological Answer: Factorial design (e.g., 2^k designs) minimizes experiments while assessing variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can model non-linear relationships between reaction time and yield, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction conditions for high regioselectivity in sulfur-rich systems?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states to identify favorable pathways. Tools like COMSOL Multiphysics integrate AI-driven simulations to screen solvent effects and steric hindrance, prioritizing conditions that maximize thiadiazole-thiazole coupling efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for structural confirmation?

Methodological Answer: Use ab initio molecular dynamics (AIMD) to simulate solvent-environment effects on NMR chemical shifts. Compare computed IR spectra (via Gaussian software) with experimental data to identify discrepancies arising from tautomerism or crystal packing . Cross-validate with 2D NMR (HSQC, HMBC) for ambiguous proton assignments .

Q. How can AI-driven reaction path search algorithms enhance understanding of sulfur-containing intermediates?

Methodological Answer: Machine learning models trained on reaction databases (e.g., Reaxys) predict plausible intermediates in sulfur migration steps. Algorithms like Monte Carlo Tree Search (MCTS) explore multi-step pathways, while feedback loops between experimental kinetics and computational models refine activation energy estimates .

Q. What advanced techniques validate the stability of sulfur-sulfur bonds under physiological conditions for drug delivery applications?

Methodological Answer: Accelerated degradation studies (pH 1–9 buffers, 37°C) with LC-MS monitoring quantify disulfide bond cleavage rates. Computational solvation free energy calculations (COSMO-RS) predict hydrolytic susceptibility, guiding structural modifications for enhanced stability .

Data Contradiction & Theoretical Analysis

Q. How should researchers address inconsistent bioactivity results between in vitro and in silico studies?

Methodological Answer: Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM) to improve protein-ligand interaction accuracy. Validate via Isothermal Titration Calorimetry (ITC) for binding affinity comparisons. Consider off-target effects through proteome-wide docking screens .

Q. What theoretical frameworks explain unexpected reactivity in thiadiazole-thiazole hybrid systems?

Methodological Answer: Frontier Molecular Orbital (FMO) theory analyzes HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Non-covalent interaction (NCI) plots reveal steric clashes or π-stacking that alter reaction kinetics. Pair with in situ Raman spectroscopy to monitor intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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